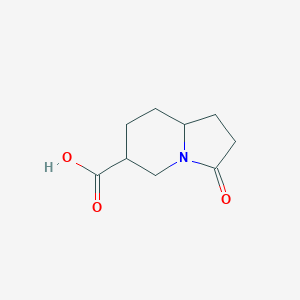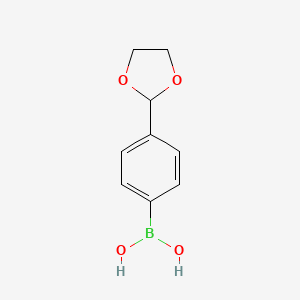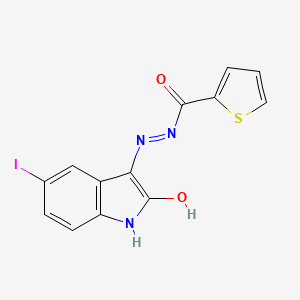
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, also known as 4-BMPP, is an organic compound that belongs to the family of pyrazoles. It is a heterocyclic compound with a five-membered ring structure containing four carbon atoms and one nitrogen atom. 4-BMPP is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 248.2 g/mol.
Applications De Recherche Scientifique
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been used in a variety of scientific research applications, including as a model compound for the study of drug design, as a substrate for enzyme-catalyzed reactions, and as a potential drug candidate for the treatment of cancer. 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has also been used in studies of the effects of nitric oxide-releasing compounds on cell signaling pathways, as well as in studies of the pharmacokinetics of drugs.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is not yet fully understood. However, it is believed to interact with proteins in the cell membrane to modulate the activity of enzymes and other proteins involved in signal transduction pathways. In addition, 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
In vitro studies have shown that 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can inhibit the activity of cyclooxygenase-2, as well as other enzymes involved in signal transduction pathways. In addition, 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been shown to modulate the expression of genes involved in inflammation and cell proliferation. In vivo studies have demonstrated that 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole in lab experiments include its low cost, its easy synthesis, and its ability to modulate signal transduction pathways. The main limitation of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is its lack of specificity, which can lead to off-target effects in vivo.
Orientations Futures
The future directions for research on 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole include further studies of its mechanism of action and its effects on signal transduction pathways, as well as its potential use as a drug candidate for the treatment of cancer and other diseases. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole. Other potential future directions include the development of more specific and potent analogs of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, and the development of delivery systems for 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole that can target specific tissues and cells.
Méthodes De Synthèse
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can be synthesized using a two-step synthesis method. The first step involves the reaction of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazole with bromine in acetic acid. This reaction produces a brominated product, 4-bromo-1-methyl-3-pyrrolidin-1-yl-1H-pyrazole. The second step involves the reduction of the brominated product with sodium borohydride in the presence of anhydrous ethanol. This reaction produces 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole.
Propriétés
IUPAC Name |
4-bromo-1-methyl-3-pyrrolidin-1-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXFVXRDZXVHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

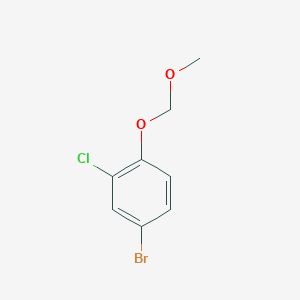

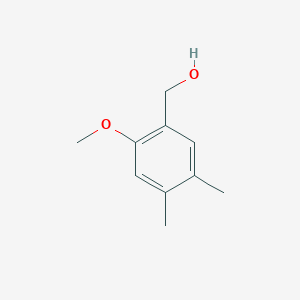

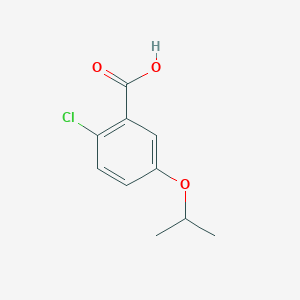
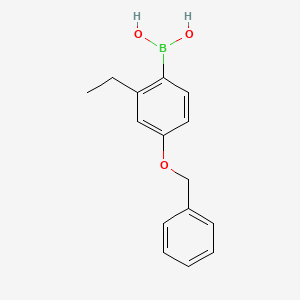
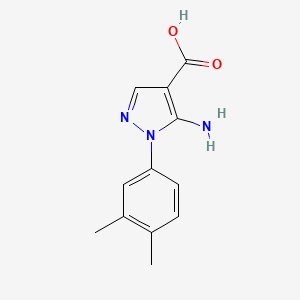

![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)
